(4-Pyridyl)acetone
Overview
Description
(4-Pyridyl)acetone, also known as this compound, is a useful research compound. Its molecular formula is C8H9NO and its molecular weight is 135.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42613. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Catalytic Reactions and Ligand Behavior
(4-Pyridyl)acetone and its derivatives have been utilized as ligands in various catalytic processes. Qi Zhang et al. (2009) highlighted the use of (2-pyridyl)acetone as a supporting ligand in copper-catalyzed coupling reactions, noting its compatibility with various functional groups and excellent reactive selectivity (Zhang et al., 2009). Moreover, an electroreductive 4-pyridylation of activated alkenes was developed using Ni(acac)2, showcasing the protocol's broad compatibility with electron-poor alkenes and highlighting the unique role of Ni(acac)2 (Zhang et al., 2020).
Photoisomerization and Molecular Frameworks
The study of photoisomerization in certain this compound derivatives, such as 1,2-di(4-pyridyl)ethylene, under UV irradiation has been detailed. NMR and UV spectroscopy, combined with DFT modeling, were used to investigate the transformation of the trans-isomer into the cis-isomer, followed by cyclization (Shaidullina et al., 2023). Furthermore, Fe(bpe)2(NCS)2 x 3(acetone), a nanoporous metal-organic framework containing this compound derivatives, displayed a two-step spin crossover transition sensitive to the presence of acetone guest molecules, illustrating complex structural phase transitions and the flexing of the structure (Halder et al., 2008).
Material Science and Adsorption Properties
In material science, this compound derivatives have shown unique properties. For instance, the pillared Ni(1,2-bis(4-pyridyl)ethylene)[Ni(CN)4] compound exhibited rare hysteretic adsorption/desorption isotherms for CO2 and N2. Kinetic studies on the desorption of acetone from this material revealed two first-order processes, suggesting a variation in the tilt angle of the this compound pillars during the guest adsorption and desorption processes (Culp et al., 2008).
Organocatalysis and Molecular Interactions
This compound has been involved in the asymmetric organocatalytic addition of acetone to certain compounds, demonstrating control over regio- and enantioselectivity. The reactions of variously substituted compounds with acetone, in the presence of organocatalysts, illustrated the potential for producing enantioenriched products (Sukach et al., 2014). Additionally, the electrochemical reduction of carbonyl functional groups in compounds such as acetophenone and 4-acetylpyridine at platinum single-crystal electrodes revealed the influence of molecular structures and electrode surface structures on the selective electroreduction of functionalized ketones (Bondue & Koper, 2019).
Safety and Hazards
Mechanism of Action
Target of Action
(4-Pyridyl)acetone is a key intermediate for synthesizing the cardiac drug Milrinone . Milrinone is a selective phosphodiesterase inhibitor with vasodilating and positive inotropic activity . The primary target of this compound, therefore, is likely to be the phosphodiesterase enzyme, which plays a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP), a messenger molecule involved in many biological processes.
Mode of Action
While the exact mode of action of this compound is not explicitly mentioned in the search results, we can infer from its use in the synthesis of Milrinone that it may interact with its targets in a similar manner. Milrinone inhibits phosphodiesterase, preventing the breakdown of cAMP. This leads to increased levels of cAMP, enhancing the contractility of heart muscle cells and leading to vasodilation .
Biochemical Pathways
By inhibiting phosphodiesterase and increasing cAMP levels, it can enhance the contractility of heart muscle cells and cause vasodilation .
Result of Action
As a precursor in the synthesis of milrinone, it may contribute to the overall effects of this drug, which include increased cardiac contractility and vasodilation .
Properties
IUPAC Name |
1-pyridin-4-ylpropan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-7(10)6-8-2-4-9-5-3-8/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRVKOYYFFNXDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20212325 | |
Record name | 4-Pyridinylacetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20212325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6304-16-1 | |
Record name | 4-Pyridylacetone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6304-16-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pyridinylacetone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006304161 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6304-16-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42613 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Pyridinylacetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20212325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-pyridyl)acetone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.005 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-PYRIDINYLACETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6ONM9F2AU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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